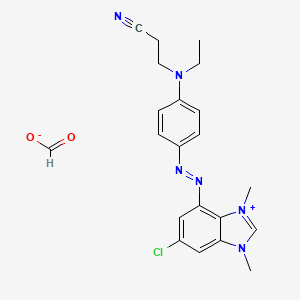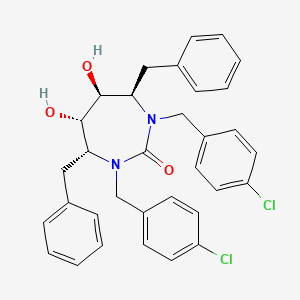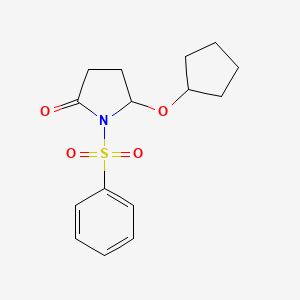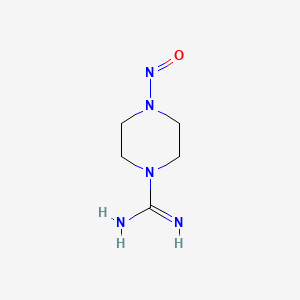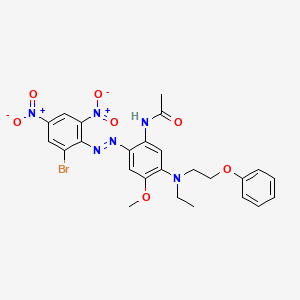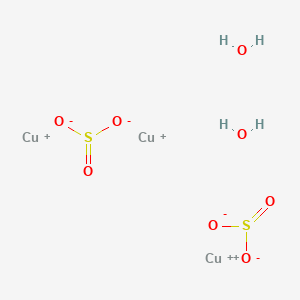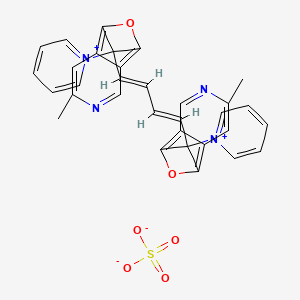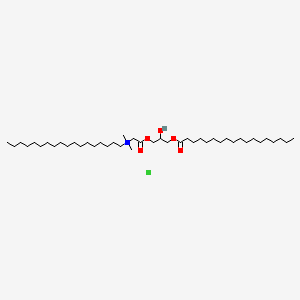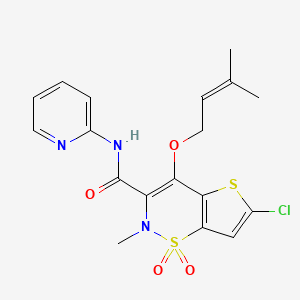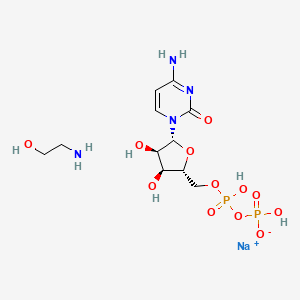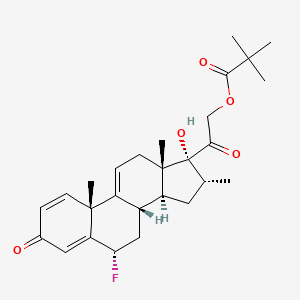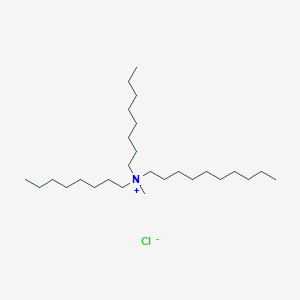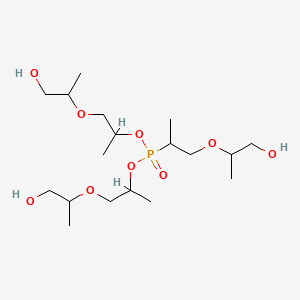
Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate) is a chemical compound with the molecular formula C18H39O9P and a molecular weight of 430.471 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl and ether groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate) typically involves the reaction of appropriate alcohols with phosphonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors under specific temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ether groups can participate in substitution reactions, where the alkoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate) is used as a reagent in organic synthesis. Its multiple functional groups allow it to participate in various chemical transformations, making it a valuable intermediate in the synthesis of complex molecules .
Biology
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its ability to form stable phosphonate esters makes it useful in the design of enzyme inhibitors and other bioactive compounds .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of phosphonate groups can enhance the bioavailability and stability of drug molecules, making it a promising candidate for drug development .
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique chemical properties make it suitable for use in various industrial processes .
Wirkmechanismus
The mechanism of action of Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate) involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to bind to enzymes and other proteins that recognize phosphate groups. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphate)
- **Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphite)
- **Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphorothioate)
Uniqueness
Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate) is unique due to its specific combination of hydroxyl and ether groups along with the phosphonate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
71617-26-0 |
|---|---|
Molekularformel |
C18H39O9P |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2-[2-[1-(1-hydroxypropan-2-yloxy)propan-2-yl-[1-(1-hydroxypropan-2-yloxy)propan-2-yloxy]phosphoryl]oxypropoxy]propan-1-ol |
InChI |
InChI=1S/C18H39O9P/c1-13(7-19)23-10-16(4)26-28(22,18(6)12-25-15(3)9-21)27-17(5)11-24-14(2)8-20/h13-21H,7-12H2,1-6H3 |
InChI-Schlüssel |
CFZGAJPITMFUBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)OCC(C)OP(=O)(C(C)COC(C)CO)OC(C)COC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


